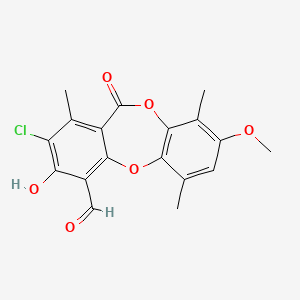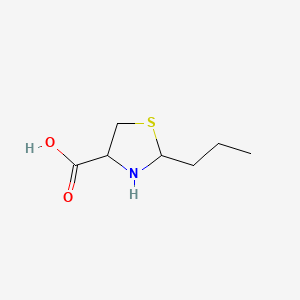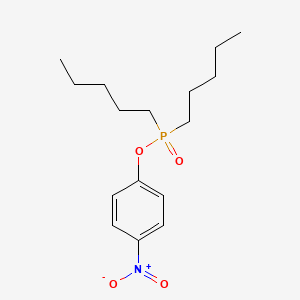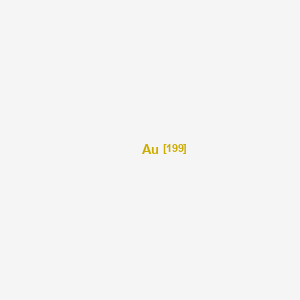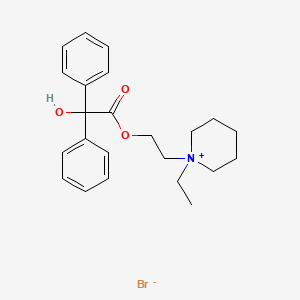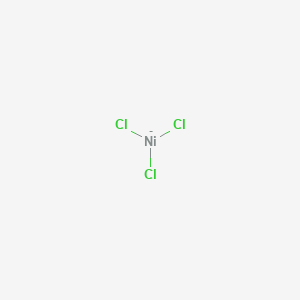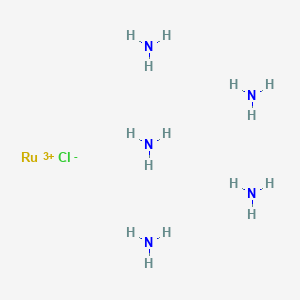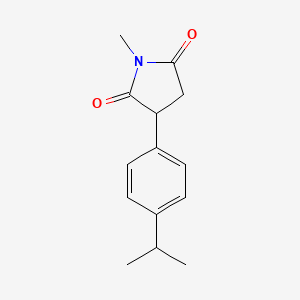
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is a synthetic peptide compound. It is often used in biochemical research due to its specific structure and properties. The compound is known for its role in enzymatic studies, particularly in the investigation of protease activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide typically involves the coupling of benzyloxycarbonylarginyl-arginine with 4-methylcoumarin-7-ylamide. This process is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support, followed by cleavage and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide, often with altered functional groups.
Applications De Recherche Scientifique
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in drug discovery and development, particularly in the screening of protease inhibitors.
Industry: Applied in the production of diagnostic kits and research reagents.
Mécanisme D'action
The compound acts as a substrate for proteases, enzymes that cleave peptide bonds. When benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is cleaved by a protease, it releases a fluorescent product, 4-methylcoumarin-7-ylamide, which can be detected and quantified. This mechanism allows researchers to measure protease activity and study enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonylarginyl-lysine 4-methylcoumarin-7-ylamide
- Benzyloxycarbonyllysyl-lysine 4-methylcoumarin-7-ylamide
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of the 4-methylcoumarin-7-ylamide moiety. This structure makes it particularly suitable for studying arginine-specific proteases, providing insights into enzyme specificity and activity.
Propriétés
Numéro CAS |
88937-61-5 |
|---|---|
Formule moléculaire |
C30H39N9O6 |
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-22(9-5-13-35-28(31)32)26(41)39-27(42)23(10-6-14-36-29(33)34)38-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23,37H,5-6,9-10,13-14,17H2,1H3,(H,38,43)(H4,31,32,35)(H4,33,34,36)(H,39,41,42)/t22-,23-/m0/s1 |
Clé InChI |
MPTXQKPPFWMRPT-GOTSBHOMSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
88937-61-5 |
Synonymes |
7-N-benzyloxycarbonyl-arginyl-argininamide-4-methylcoumarin 7-N-benzyloxycarbonyl-L-Arg-L-ArgNH-methylcoumarin benzyloxycarbonyl-arginylarginine-4-methylcoumarin-7-amide benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CBZ-Arg-Arg-MCA Z-Arg-Arg-MCA Z-Arg-Arg-NH-AMC Z-Arg-Arg-NH-Mec Z-Arg-ArgNH-MeC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


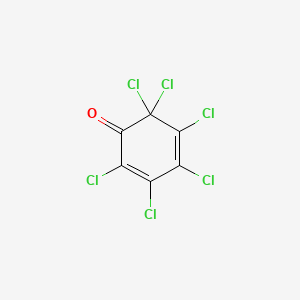
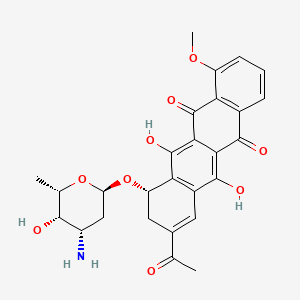


![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)
![2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE](/img/structure/B1202346.png)
